4-Chloroquinoline-3-carboxamide

Nucleophilic aromatic substitution Leaving-group ability Synthetic intermediate

Medicinal chemistry teams need reliable building blocks for kinase and PDE4 inhibitor SAR. 4-Chloroquinoline-3-carboxamide (CAS 476193-87-0) provides the optimal 4-chloro leaving group for SNAr, outperforming 4-fluoro (less reactive) and 4-bromo (side reactions) analogs. Validated in ATM inhibitor (Degorce 2016) and PDE4 inhibitor (Linciano 2023) programs. 74% conversion to 4-amino derivative confirms process viability. ≥98% purity ensures reproducible library synthesis.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 476193-87-0
Cat. No. B1613493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinoline-3-carboxamide
CAS476193-87-0
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H,(H2,12,14)
InChIKeyWRMBZBXZRAXRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinoline-3-carboxamide: Versatile Building Block


4-Chloroquinoline-3-carboxamide (CAS 476193-87-0) is a heterocyclic aromatic compound belonging to the quinoline-3-carboxamide class, characterized by a chlorine atom at the 4-position and a primary amide group at the 3-position . It serves primarily as a synthetic intermediate rather than a final bioactive molecule, offering a reactive handle for nucleophilic aromatic substitution to generate diverse 4-substituted quinoline-3-carboxamide derivatives [1]. Its straightforward structure enables its use in fragment-based drug design and medicinal chemistry campaigns targeting kinases, phosphodiesterases, and gastric ATPases [1][2].

4-Chloroquinoline-3-carboxamide: Why Substitution Fails


Generic substitution of 4-chloroquinoline-3-carboxamide with other 4-haloquinoline-3-carboxamides (e.g., 4-fluoro or 4-bromo) or the direct use of 4-aminoquinoline-3-carboxamide as a starting material fails to preserve the balanced reactivity profile essential for downstream diversification [1]. The 4-chloro substituent provides an optimal leaving-group ability for nucleophilic aromatic substitution (SNAr) with amines, whereas the 4-fluoro analog is less reactive and the 4-bromo analog may lead to unwanted side reactions [1][2]. Furthermore, the primary amide at the 3-position can be further functionalized, but the 4-amino derivative lacks the halogen handle needed for late-stage diversification. Consequently, substituting this specific building block with a close analog compromises synthetic efficiency and the scope of accessible analogs, directly impacting the success of structure–activity relationship (SAR) studies [2][3].

4-Chloroquinoline-3-carboxamide: Head-to-Head Evidence


SNAr Reactivity: 4-Chloro vs. 4-Fluoro and 4-Bromo

The 4-chloro substituent on quinoline-3-carboxamide exhibits an optimal leaving-group ability for SNAr reactions with amines, enabling efficient derivatization. In contrast, the 4-fluoro analog is significantly less reactive, and the 4-bromo analog can lead to dehalogenation or over-reaction under forcing conditions [1].

Nucleophilic aromatic substitution Leaving-group ability Synthetic intermediate

4-Aminoquinoline-3-carboxamide Synthesis Yield

4-Chloroquinoline-3-carboxamide reacts with ammonia in ethanol to yield 4-aminoquinoline-3-carboxamide in 74% isolated yield [1]. This transformation is a key step in the synthesis of novel quinoline-based PDE4 inhibitors, where the 4-amino derivative serves as a pivotal intermediate [1][2]. The yield is superior to alternative routes starting from 4-hydroxyquinoline-3-carboxamide, which requires prior activation (e.g., tosylation) and typically gives lower overall yields (40–55%) [3].

Amination Yield optimization PDE4 inhibitor intermediate

P-CAB Inhibitor Synthesis

In a landmark study on gastric H+/K+-ATPase inhibitors, a panel of 4-(phenylamino)quinoline-3-carboxamides was synthesized exclusively from N-substituted 4-chloroquinoline-3-carboxamides [1]. The most potent analog, N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide (4h), demonstrated reversible, K+-competitive inhibitory activity and suppressed histamine-induced gastric acid secretion in rats [1]. Attempts to use the 4-bromo analog resulted in lower yields of the desired products due to competing debromination, and the 4-fluoro analog failed to react under the same mild conditions [1][2].

Antiulcer agents Potassium-competitive acid blocker P-CAB

Fragment-Based PDE4 Inhibitor Elaboration

The 4-chloroquinoline-3-carboxamide scaffold served as the starting fragment for a structure-based elaboration campaign that yielded novel PDE4 inhibitors with IC50 values in the low nanomolar range (e.g., compound 5e: IC50 = 21.27 nM; compound 7e: IC50 = 33.47 nM) [1][2]. The 4-chloro substituent was essential for the initial coupling steps; replacement with a 4-hydrogen or 4-methyl group abolished the synthetic route to the key intermediates [1].

Fragment-based drug design Phosphodiesterase 4 GSK-256066

4-Chloroquinoline-3-carboxamide: Key Applications


Kinase Inhibitor Libraries (ATM, PDE4)

4-Chloroquinoline-3-carboxamide is the cornerstone building block for constructing focused libraries of 3-quinoline carboxamide-based kinase inhibitors. As demonstrated by the ATM inhibitor program (Degorce et al., J. Med. Chem. 2016) and the PDE4 inhibitor campaign (Linciano et al., J. Mol. Struct. 2023), the 4-chloro substituent is critical for introducing diverse amine substituents via SNAr, enabling rapid SAR exploration [1][2]. Procurement of this intermediate in high purity (≥98%) is essential for reproducible library synthesis.

P-CAB Drug Discovery

The synthesis of 4-(phenylamino)quinoline-3-carboxamides as gastric H+/K+-ATPase inhibitors relies exclusively on N-substituted 4-chloroquinoline-3-carboxamides. The lead compound identified in this series exhibits reversible, K+-competitive inhibition, a profile highly desirable for next-generation antiulcer agents [1]. Researchers developing P-CAB candidates require reliable access to this specific intermediate.

Fragment-Based Drug Design

As a low-molecular-weight fragment (MW 206.63) with a synthetically accessible chlorine handle, 4-chloroquinoline-3-carboxamide is an ideal starting point for FBDD. The successful elaboration to nanomolar PDE4 inhibitors validates its utility; the 4-chloro group allows for both SNAr diversification and subsequent amide coupling, maximizing the chemical space that can be explored from a single fragment [1].

Process Chemistry Scale-Up

The efficient conversion of 4-chloroquinoline-3-carboxamide to 4-aminoquinoline-3-carboxamide (74% yield) and its downstream PDE4 inhibitors makes it the preferred starting material for process chemistry optimization [1][2]. Its balanced reactivity profile minimizes byproduct formation compared to 4-bromo or 4-iodo analogs, simplifying purification and reducing cost of goods at scale.

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